molecular formula C10H14N2 B1299547 4-(Piperidin-4-yl)pyridine CAS No. 581-45-3

4-(Piperidin-4-yl)pyridine

Cat. No.: B1299547
CAS No.: 581-45-3
M. Wt: 162.23 g/mol
InChI Key: RGBWBVGQZFJTEO-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Key Intermediates

4-(Piperidin-4-yl)pyridine derivatives play a crucial role as intermediates in the synthesis of complex molecules. For instance, a robust three-step synthesis process has been developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the production of Crizotinib, demonstrating its importance in pharmaceutical manufacturing (Fussell et al., 2012).

Medicinal Chemistry Applications

The compound's derivatives have shown potential in medicinal chemistry, such as in the design of P2Y12 antagonists for the inhibition of platelet aggregation. This showcases its versatility in developing compounds with significant pharmacological activities (Parlow et al., 2010).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations highlight their effectiveness, demonstrating the compound's relevance in materials science (Kaya et al., 2016).

Synthesis of Functionalized Heterocycles

The generation of a 3,4-piperidyne, used as a building block for synthesizing annulated piperidines, illustrates the compound's utility in creating functionalized heterocycles. This application underscores its role in advancing synthetic organic chemistry (McMahon et al., 2015).

Inhibitors of PCSK9

N-(Piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, derivatives of this compound, have been identified as PCSK9 mRNA translation inhibitors. This indicates the compound's potential in developing treatments for hypercholesterolemia (Londregan et al., 2018).

Chiral Catalysts Development

A series of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives have been developed as potential stereoselective catalysts. The key intermediate, 2-amino-4-piperidinyl pyridine, demonstrates the compound's application in catalysis (Tian et al., 2012).

Safety and Hazards

The safety information for 4-(Piperidin-4-yl)pyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cultured cells . These interactions are significant because COX-2 and iNOS are involved in inflammatory responses and other critical cellular processes. The compound’s ability to modulate these enzymes suggests that it could have potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in inflammation and oxidative stress . Additionally, it has been shown to impact cellular metabolism by modulating the activity of key metabolic enzymes. These effects highlight the compound’s potential as a modulator of cellular function and its relevance in studying cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse outcomes in animal studies. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of important biomolecules. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that influence its distribution. Understanding these transport and distribution mechanisms is important for elucidating the compound’s cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. These subcellular localization patterns are crucial for understanding the compound’s role in cellular processes.

Properties

IUPAC Name

4-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBWBVGQZFJTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360731
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-45-3
Record name 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Piperidyl)pyridine
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Synthesis routes and methods I

Procedure details

1.54 ml of a 4N solution of hydrochloric acid in dioxane are added dropwise using a dropping funnel to a 25 ml round-bottomed flask comprising 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate. Stirring is maintained for 1 hour. The product is subsequently concentrated under vacuum and then treated with a 1N aqueous sodium hydroxide solution. The aqueous phase is extracted 3 times with dichloromethane. The organic phase is dried over sodium sulfate and concentrated under reduced pressure. 0.341 g of 4-(piperidin-4-yl)pyridine is obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 5.00 g of 4,4′-bipyridine in 1 mol/L hydrochloric acid (32 ml) was added 299 mg of platinum oxide, and the reaction mixture was stirred under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 3 hours, the solution was under ordinary temperature and ordinary pressure, then, 201 mg of platinum oxide was further added and the reaction was carried out under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 4.5 hours, the solution was left to unattended for 16 hours in a state returned to under ordinary temperature and ordinary pressure. MeOH (30 ml) and 483 mg of platinum oxide were further added, and the mixture was stirred under the conditions of 3.0 atm hydrogen and 70° C. external temperature. The solution was stirred for 4 hours, then, filtered with celite, and the solvent of the filtrate was evaporated under reduced pressure. Then, a saturated aqueous solution of NaHCO3 was added to the solution and the resulting mixture was extracted with a mixed solvent of CHCl3:MeOH (10:1). The organic layer was evaporated under reduced pressure. Again, water was added to the solution, extracted with a mixed solvent of CHCl3:MeOH (10:1), and the organic layer was evaporated under reduced pressure. The precipitated solid was washed with water and dried to obtain 390 mg of the title compound (colorless amorphous).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
4-(Piperidin-4-yl)pyridine

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